Fast Blue B Salt

Description

Properties

IUPAC Name |

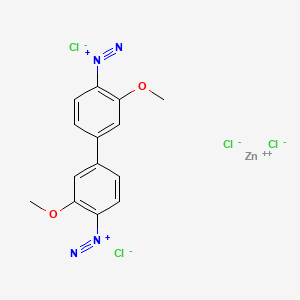

zinc;4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPKNJIWDULNQH-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N4O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20282-70-6 (Parent) | |

| Record name | Fast Blue B Salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-94-6 | |

| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast Blue B Salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of Fast Blue B Salt in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fast Blue B Salt, a stabilized diazonium salt, serves as a versatile and indispensable tool in various research disciplines. Its ability to form intensely colored azo dyes upon coupling with specific molecules makes it a powerful chromogenic reagent for the detection and localization of a range of targets, from enzymes to secondary metabolites. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

Core Applications in Research

This compound is predominantly utilized in three key research areas:

-

Enzyme Histochemistry and Cytochemistry: It is widely employed for the in situ localization of various hydrolytic enzymes. The principle involves the enzymatic cleavage of a substrate to release a product, typically a naphthol derivative. This product then immediately couples with this compound to form a highly colored, insoluble precipitate at the site of enzyme activity, allowing for precise microscopic visualization.

-

Detection of Phenolic Compounds: this compound reacts with phenolic compounds to produce colored azo dyes. This property is extensively used in forensic science and analytical chemistry for the detection and quantification of cannabinoids in plant materials and biological samples. It is also applied in thin-layer chromatography (TLC) as a visualizing spray reagent for various phenolic substances.

-

General Histological Staining: Beyond enzyme histochemistry, this compound can be used in specific staining protocols for the demonstration of other cellular components, such as aldehydes, further highlighting its utility in morphological studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in common research applications.

Table 1: Cannabinoid Detection Parameters

| Parameter | Value | Compound(s) | Method | Reference |

| Detection Limit (THC) | 0.1 ng | Δ⁹-Tetrahydrocannabinol | HPLC with post-column reaction | [1] |

| 0.001 mg/mL | Cannabis extract | Colorimetric Test | [2] | |

| ~20-50 ng | Cannabinoids | Thin-Layer Chromatography | [3] | |

| Linear Range (THC) | 0.01-100 µg/mL | Δ⁹-Tetrahydrocannabinol | HPLC with post-column reaction | [1] |

| Molar Extinction Coefficient (λmax) | 3.3 x 10⁴ (488 nm) | Δ⁸-Tetrahydrocannabinol | Colorimetric Method | [4] |

| 2.9 x 10⁴ (489 nm) | Δ⁹-Tetrahydrocannabinol | Colorimetric Method | [4] | |

| 5.2 x 10⁴ (470 nm) | Cannabidiol | Colorimetric Method | [4] | |

| 2.5 x 10⁴ (490 nm) | Cannabinol | Colorimetric Method | [4] |

Table 2: Enzyme Histochemistry Reagent Concentrations

| Enzyme Assay | Substrate | This compound Concentration | Solvent | Reference |

| Lipase Activity (Zymogram) | Not specified | 100 mM | DMSO | [5] |

| Acid Phosphatase (Semen) | α-naphthyl phosphate | 0.1 g in 10 mL Solution A | Deionized water, sodium acetate, glacial acetic acid | [6] |

| Esterase Activity | α-naphthyl acetate | Not specified, used with Fast Blue RR Salt | Phosphate buffer | [7][8][9] |

| Acetylcholinesterase Activity | β-naphthyl acetate | Not specified | Not specified | [10] |

Signaling Pathways and Experimental Workflows

Mechanism of Azo Dye Formation in Enzyme Histochemistry

The fundamental principle behind the use of this compound in enzyme histochemistry is the enzymatic generation of a coupling agent that subsequently reacts with the diazonium salt to produce a visible precipitate.

Workflow for Cannabinoid Detection using TLC

This workflow outlines the key steps for the identification of cannabinoids in a sample using thin-layer chromatography with this compound as the visualization reagent.

Detailed Experimental Protocols

Protocol 1: Histochemical Staining for Acid Phosphatase Activity

This protocol is adapted from methods used for the presumptive identification of semen by detecting high levels of acid phosphatase activity.

Materials:

-

Solution A (Substrate):

-

1.2 g Sodium Acetate Anhydrous

-

1 mL Glacial Acetic Acid

-

0.1 g this compound (ortho-dianisidine tetrazotized)

-

10 mL Deionized Water

-

-

Solution B (Dye):

-

80 mg α-naphthyl phosphate, disodium salt

-

1.0 mL Deionized Water

-

-

Working Solution:

-

10 mL Solution A

-

1 mL Solution B

-

89 mL Deionized Water

-

-

Microscope slides with tissue sections or sample smears

-

Coplin jars

-

Microscope

Procedure:

-

Preparation of Solutions: Prepare Solution A and Solution B. Both solutions should be stored refrigerated. The working solution should be prepared fresh daily.[6]

-

Sample Preparation: Prepare fresh frozen tissue sections or smears on microscope slides.

-

Incubation:

-

Immerse the slides in the working solution in a Coplin jar.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently rinse the slides with deionized water.

-

-

Counterstaining (Optional):

-

Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.

-

Rinse with deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear in xylene and mount with a compatible mounting medium.

-

-

Microscopic Examination:

-

Examine under a light microscope. Sites of acid phosphatase activity will appear as a purple-colored precipitate.[6]

-

Protocol 2: Thin-Layer Chromatography (TLC) for Cannabinoid Detection

This protocol provides a general method for the separation and visualization of cannabinoids from a plant extract.

Materials:

-

Silica gel TLC plates (e.g., Silica gel 60 F254)

-

Mobile Phase: Hexane:Acetone (80:20 v/v)[2]

-

Fast Blue B Reagent: 50 mg of this compound in 20 mL of 0.1 N Sodium Hydroxide.[2] (Alternatively, a 0.5% w/v solution in water can be used).[11]

-

Sample extract (e.g., methanolic extract of cannabis)

-

TLC developing tank

-

Spraying bottle

-

Heat source (e.g., heat gun or oven)

Procedure:

-

Sample Spotting:

-

Using a capillary tube, spot a small amount of the sample extract onto the baseline of the TLC plate.

-

Allow the spot to dry completely.

-

-

TLC Development:

-

Pour the mobile phase into the TLC developing tank and allow it to saturate.

-

Place the TLC plate in the tank, ensuring the baseline is above the solvent level.

-

Allow the solvent front to ascend near the top of the plate.

-

-

Plate Drying:

-

Remove the plate from the tank and mark the solvent front.

-

Dry the plate completely, either at room temperature or with gentle heat.

-

-

Visualization:

-

In a fume hood, spray the dried TLC plate with the Fast Blue B reagent.

-

Gently heat the plate to intensify the colors.

-

-

Analysis:

-

Observe the colored spots. Different cannabinoids will produce distinct colors and have different Rf values. For example, cannabidiol may appear orange, cannabinol violet, and Δ⁹-tetrahydrocannabinol red.[11]

-

Protocol 3: Zymography for Lipase Activity

This protocol describes the detection of lipase activity in a polyacrylamide gel.

Materials:

-

SDS-PAGE equipment

-

10% Polyacrylamide gel

-

Substrate for lipase (e.g., α-naphthyl acetate)

-

10 mM Sodium Taurocholate

-

1.5 M Tris-HCl, pH 8.8

-

TEMED and Ammonium Persulfate (APS)

-

This compound solution (100 mM in DMSO)[5]

Procedure:

-

Gel Preparation:

-

Prepare a 10% polyacrylamide gel incorporating the lipase substrate and sodium taurocholate.[5]

-

-

Electrophoresis:

-

Load protein samples and run the gel at 120 V for 2 hours at 4°C.[5]

-

-

Enzyme Renaturation (if using SDS-PAGE):

-

Wash the gel with a solution containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

-

Staining:

-

Incubate the gel in the this compound solution.

-

-

Visualization:

-

Bands of lipase activity will appear as brownish bands in the gel within 10-15 minutes.[5]

-

Conclusion

This compound is a robust and versatile chromogenic reagent with significant applications in various fields of research. Its utility in enzyme histochemistry allows for the precise localization of enzymatic activity, providing valuable insights into cellular function and metabolism. In the realm of analytical chemistry and forensic science, it remains a cornerstone for the rapid and sensitive detection of cannabinoids and other phenolic compounds. The protocols and data presented in this guide are intended to provide researchers with a comprehensive resource for the successful application of this compound in their experimental workflows. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the protocols for specific experimental conditions is recommended.

References

- 1. Analysis of Cannabinoids by HPLC Using a Post-Column Reaction with this compound [jstage.jst.go.jp]

- 2. rjptonline.org [rjptonline.org]

- 3. sorbtech.com [sorbtech.com]

- 4. A Colorimetric Method for the Determination of Cannabinoids with Fast Blue BB Salt | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A rapid spectrophotometric method for the determination of esterase activity. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. ijmas.com [ijmas.com]

The Core Mechanism of Fast Blue B Salt: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Blue B Salt, a diazonium salt, is a widely utilized chromogenic substrate in histochemistry and biochemistry.[1][2][3] Its primary application lies in the detection and localization of various enzyme activities, most notably alkaline phosphatase and non-specific esterases.[4][5] The fundamental principle of its action involves an enzyme-mediated reaction that liberates a naphthol derivative, which subsequently couples with this compound to produce a distinctly colored, insoluble azo dye at the site of enzymatic activity.[5][6] This guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols, and relevant quantitative data to support its application in research and development.

Chemical and Physical Properties

This compound is the zinc chloride double salt of 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium).[2] It is a yellow to brown powder with good solubility in water.[7]

| Property | Value | Reference(s) |

| Synonyms | Diazo Blue B, Azoic Diazo No. 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride | [2] |

| CAS Number | 14263-94-6 | [2] |

| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [2] |

| Molecular Weight | 475.47 g/mol | [8] |

| Appearance | Yellow to dark brown powder | [9] |

| Solubility in Water | Soluble | [7] |

| Absorption Maximum (λmax) | 371 nm | [7] |

Core Mechanism of Action: The Azo Coupling Reaction

The utility of this compound as a chromogenic indicator is centered on the principle of azo coupling. This is an electrophilic aromatic substitution reaction where the diazonium cation of this compound acts as the electrophile, and an activated aromatic compound, typically a phenol or naphthol derivative, serves as the nucleophile.[10]

The overall process can be dissected into two key stages:

-

Enzymatic Liberation of a Coupling Agent: An enzyme of interest cleaves a specific substrate, releasing a naphthol or a similar phenolic compound. For instance, alkaline phosphatase hydrolyzes a phosphate ester of a naphthol derivative (e.g., Naphthol AS-MX phosphate), while esterases cleave an ester linkage (e.g., from α-naphthyl acetate).[5][11]

-

Azo Coupling and Precipitation: The liberated naphthol derivative then rapidly couples with the diazonium salt (this compound) present in the reaction mixture. This reaction forms a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, providing a visual marker.[10][12] The reaction is typically faster at a slightly alkaline pH.[10]

The following diagram illustrates the general enzymatic and coupling reaction pathway.

Quantitative Data

| Parameter | Value/Range | Notes | Reference(s) |

| Optimal pH for Enzyme Activity | Alkaline (e.g., pH 8.6 for alkaline phosphatase) | The optimal pH is enzyme-dependent. | [11] |

| Optimal Temperature for Incubation | 18-26 °C for histochemical staining | Higher temperatures can lead to increased, potentially non-specific, activity. | [11] |

| Wavelength for Spectrophotometry | ~510 nm | For spectrophotometric determination of the diazo dye complex formed with α-naphthol and Fast Blue RR salt (a related diazonium salt). | [13] |

| Molar Extinction Coefficient (ε) | Not readily available in literature | Must be determined experimentally for quantitative assays. |

Experimental Protocols

Alkaline Phosphatase Staining in Leukocytes

This protocol is adapted from the Sigma-Aldrich procedure for the semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[11]

a. Reagents and Preparation:

-

Fixative Solution: Prepare according to the kit instructions, typically a citrate-acetone-formaldehyde mixture.

-

Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v, pH 8.6): Substrate solution.

-

Fast Blue RR Salt Capsules: Diazonium salt. (Note: this compound can also be used, but this protocol specifies Fast Blue RR).

-

Mayer's Hematoxylin Solution: For counterstaining.

-

Distilled Water

b. Staining Procedure:

-

Fix blood or bone marrow smears in the Fixative Solution for 30 seconds at 18–26°C.

-

Gently rinse the slides with deionized water for 45 seconds. Do not allow the slides to dry.

-

Prepare the incubation medium by dissolving one Fast Blue RR Salt capsule in 48 ml of distilled water, then add 2 ml of Naphthol AS-MX Phosphate Alkaline Solution and mix.

-

Immerse the fixed slides in the incubation medium for 30 minutes at 18–26°C, protected from direct light.

-

After incubation, rinse the slides thoroughly in deionized water for 2 minutes.

-

Counterstain with Mayer's Hematoxylin Solution for 10 minutes.

-

Rinse appropriately depending on the diazonium salt used (for Fast Blue RR, rinse in deionized water for 3 minutes).

-

Allow the slides to air dry and evaluate microscopically.

c. Expected Results:

Sites of alkaline phosphatase activity will appear as blue to violet granular deposits in the cytoplasm of the leukocytes.

The following diagram outlines the workflow for this protocol.

Non-Specific Esterase Staining

This protocol is based on the principle of α-naphthyl acetate hydrolysis.[5]

a. Reagents and Preparation:

-

Fixative: Formaldehyde solution.

-

Substrate Solution: α-Naphthyl acetate solution.

-

Buffer Solution: Phosphate buffer.

-

This compound Powder

-

Hematoxylin Solution: For counterstaining.

b. Staining Procedure:

-

Fix fresh bone marrow or blood cell smears with the fixative solution for 1-3 minutes, then rinse with distilled water and air dry.

-

Prepare the working solution by mixing the α-Naphthyl acetate solution and phosphate buffer, then dissolving the this compound powder in this mixture.

-

Cover the smear with the working solution and incubate at 37°C for 60 minutes.

-

Rinse with distilled water and air dry.

-

Counterstain with hematoxylin solution for 3 minutes.

-

Rinse with distilled water and air dry for microscopic examination.

c. Expected Results:

Sites of esterase activity will show a dark brown precipitate in the cytoplasm.[5]

TLC Bioautography for Acetylcholinesterase (AChE) Inhibitor Screening

This protocol provides a method for the rapid screening of AChE inhibitors from plant extracts.[1][12][14]

a. Materials and Reagents:

-

TLC plates (e.g., silica gel 60 F254).

-

Acetylcholinesterase (AChE) solution.

-

Substrate Solution: 1-naphthyl acetate in ethanol.

-

Chromogenic Reagent: this compound solution in water.

-

Plant extracts for testing.

-

Positive controls (e.g., galanthamine, physostigmine).

b. Procedure:

-

Apply the plant extracts and controls to the TLC plate and develop the chromatogram using an appropriate solvent system.

-

After development, thoroughly dry the TLC plate to remove all solvent residues.

-

Spray the plate evenly with the AChE enzyme solution and incubate in a humid chamber for 20 minutes at 37°C.

-

Prepare a fresh mixture of 1-naphthyl acetate solution and this compound solution.

-

Spray the incubated plate with the substrate/chromogen mixture.

-

Observe the plate for the appearance of a purple background, which indicates AChE activity. White spots against the purple background correspond to the location of AChE inhibitors.

The logical relationship for detecting enzyme inhibitors using this method is depicted below.

Conclusion

This compound remains a valuable and versatile tool in biochemical and histochemical research due to its reliable and straightforward mechanism of action. By understanding the core principles of enzymatic substrate cleavage and subsequent azo coupling, researchers can effectively utilize this reagent for the sensitive detection and localization of a variety of enzymes. The provided protocols offer a starting point for the practical application of this compound in different experimental contexts, from cellular staining to inhibitor screening. For quantitative applications, careful optimization and empirical determination of parameters such as the molar extinction coefficient are recommended to ensure accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 白血球アルカリホスファターゼキット based on naphthol AS-MX phosphate and fast blue RR salt | Sigma-Aldrich [sigmaaldrich.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. stainsfile.com [stainsfile.com]

- 8. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. FAST [sdfine.com]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid TLC bioautographic method for the detection of acetylcholinesterase and butyrylcholinesterase inhibitors in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Fast Blue B Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Blue B Salt, a diazonium salt, is a widely utilized chromogenic substrate in histochemistry and various biochemical assays.[1] Its ability to form a colored precipitate at the site of specific enzyme activity makes it an invaluable tool for the localization and semi-quantitative analysis of a range of enzymes, including phosphatases, esterases, and proteases.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of the underlying reaction mechanisms and workflows.

Core Chemical Properties

This compound is the zinc double salt of 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-bis(diazonium).[4][5] Its chemical structure is fundamental to its function as a coupling agent in azo dye formation.[5] The diazonium groups are highly reactive and readily couple with electron-rich compounds, such as naphthol derivatives, which are produced by enzymatic activity on specific substrates.[2][6]

Quantitative Data Summary

| Property | Value | References |

| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [4][7][8] |

| CAS Number | 14263-94-6 | [4][7][9] |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [4] |

| Molecular Weight | 475.47 g/mol | [7][8] |

| Appearance | Light yellow to dark brown powder | [8] |

| Melting Point | >300 °C | [8] |

| Solubility in Water | 1 mg/mL | [8] |

| Colour Index Number | 37235 | [7][8] |

| Storage Temperature | 2-8°C | [5][8] |

Mechanism of Action: Azo Coupling Reaction

The fundamental principle behind the use of this compound in enzyme histochemistry is the azo coupling reaction.[2][6] In a typical assay, a substrate containing a naphthol moiety is introduced. The target enzyme cleaves the substrate, releasing a naphthol derivative.[2] This liberated naphthol then couples with the diazonium salt (this compound) to form an insoluble, intensely colored azo dye at the site of enzyme activity.[2][10] This localized precipitation allows for the microscopic visualization of enzyme distribution within tissues or on a gel.[1][2]

Figure 1: Generalized signaling pathway of the azo coupling reaction involving this compound.

Experimental Protocols

Alkaline Phosphatase Staining Protocol for Tissue Sections

This protocol is adapted from a standard method for the histochemical demonstration of alkaline phosphatase activity.[3][11][12]

Materials:

-

Snap-frozen tissue sections (10-16 µm) on slides[3]

-

0.1 M Sodium Barbital Solution[3]

-

Sodium α-naphthyl acid phosphate (substrate)[3]

-

This compound (or Fast Blue RR Salt as a common alternative)[3][12]

-

1% Acetic Acid[3]

-

Aqueous mounting medium (e.g., Glycerogel)[3]

-

Coplin staining jars[3]

Procedure:

-

Incubating Solution Preparation:

-

Prepare a fresh incubating solution containing:

-

-

Incubation:

-

Place the slides with tissue sections into a Coplin staining jar containing the incubating solution.

-

Incubate for 60 minutes at room temperature.[3]

-

-

Washing:

-

Acetic Acid Treatment:

-

Final Rinse and Mounting:

Expected Results: Sites of alkaline phosphatase activity will appear as a black or dark-blue precipitate.[11]

In-Gel Esterase Activity Staining (Zymography)

This protocol is designed for the detection of esterase activity directly within a polyacrylamide gel following electrophoresis.[2]

Materials:

-

Polyacrylamide gel post-electrophoresis

-

50 mM Tris-HCl, pH 7.4[2]

-

α-naphthyl acetate or β-naphthyl acetate (substrate) stock solution in ethanol[2]

-

This compound (or Fast Blue BB salt)[2]

Procedure:

-

Gel Equilibration:

-

Following electrophoresis, incubate the gel in 100 mL of 50 mM Tris-HCl, pH 7.4, with gentle agitation.[2]

-

-

Staining Solution Preparation:

-

Prepare the staining solution by adding 50 mg of α- or β-naphthyl acetate (from the stock solution) and 50 mg of solid this compound to the Tris-HCl buffer.[2]

-

-

Staining:

-

Stopping the Reaction and Imaging:

-

Once the desired band intensity is achieved, stop the reaction by washing the gel with deionized water.

-

The gel can then be imaged.

-

Figure 2: Experimental workflow for in-gel esterase activity staining using this compound.

Lipase Activity Determination (Zymogram)

This protocol is a modified SDS-PAGE method for detecting lipase activity.[1]

Materials:

-

Acrylamide:bis-acrylamide solution

-

Substrate (e.g., β-naphthyl caprylate)[7]

-

10 mM Sodium taurocholate

-

1.5 M Tris-HCl, pH 8.8

-

TEMED and 1% Ammonium persulfate

-

100 mM this compound solution in DMSO[1]

Procedure:

-

Gel Preparation:

-

Prepare a modified SDS-PAGE gel (10% polyacrylamide) containing the lipase substrate and sodium taurocholate.[1]

-

-

Electrophoresis:

-

Run the electrophoresis at 4°C.[1]

-

-

Activity Revelation:

-

After electrophoresis, incubate the gel in a solution of 100 mM this compound dissolved in DMSO.[1]

-

Expected Results: Brownish bands will appear in the gel at the locations of lipase activity, typically within 10-15 minutes.[1]

Safety and Handling

This compound is considered a hazardous substance.[4][5][13] It may be harmful if swallowed and is suspected of causing cancer.[4][14][15] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5][15] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4][5] Store the compound in a cool, dry place, protected from light.[5]

Conclusion

This compound is a versatile and effective reagent for the detection and localization of various enzymes in biological samples. Its utility in forming stable, colored precipitates through azo coupling reactions makes it a cornerstone technique in histochemistry and zymography. By following the detailed protocols and safety guidelines presented in this guide, researchers can reliably employ this compound to gain valuable insights into enzyme function and distribution in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. hurstscientific.com.au [hurstscientific.com.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. tmmedia.in [tmmedia.in]

- 10. stainsfile.com [stainsfile.com]

- 11. scribd.com [scribd.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Fast Blue B Salt (CAS No. 14263-94-6) for Researchers and Drug Development Professionals

Introduction

Fast Blue B Salt, with the CAS number 14263-94-6, is a stabilized diazonium salt widely employed in life sciences research.[1][2] It is a crucial tool in histochemistry, cytochemistry, and chromatography, primarily for the detection and localization of various enzymes and other specific cellular components.[1][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanisms of action, detailed experimental protocols, and safety considerations to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a complex organic salt. Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 14263-94-6 | [4][5][6][7][8] |

| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [5][9] |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn or C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [2][4][5][8][10] |

| Molecular Weight | 475.46 g/mol | [11][4][10][12] |

| Appearance | Light yellow to yellow-brown or dark brown powder | [10] |

| Melting Point | >300 °C | [2][6][10][13] |

| Solubility | Soluble in water (1 mg/mL), slightly soluble in methanol. Aqueous solutions are typically clear to slightly hazy and yellow to orange. | [2][9][10][13] |

| Storage | Store at 2-8°C, protected from light and moisture. | [2][10][13] |

Mechanism of Action

The primary utility of this compound lies in its ability to act as a coupling agent in azo-coupling reactions. This principle is fundamental to its application in enzyme histochemistry.

Enzyme Histochemistry:

In the presence of a specific enzyme, a substrate is hydrolyzed to release a naphthol or a similar phenolic compound. This reaction product then immediately couples with the diazonium salt (this compound) to form a highly colored, insoluble azo dye at the site of enzyme activity.[14][15] This localized precipitation allows for the precise visualization of enzyme distribution within tissue sections.

For instance, in the detection of acetylcholinesterase activity, the enzyme hydrolyzes 1-naphthyl acetate to 1-naphthol. The liberated 1-naphthol then couples with this compound to produce a distinct purple-colored diazonium dye.[9][15][16]

Applications

This compound is a versatile reagent with several key applications in research:

-

Enzyme Histochemistry: It is widely used for the localization of various enzymes, including:

-

Thin-Layer Chromatography (TLC): It serves as a visualization reagent (spraying agent) for the identification of separated compounds, such as cannabinoids and aflatoxins.[9][15]

-

Western Blotting: While less common, it can be adapted for use in western blotting protocols for the detection of specific proteins, typically through an enzyme-linked detection system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Enzyme Histochemistry: Alkaline Phosphatase Staining

This protocol outlines the steps for the localization of alkaline phosphatase activity in frozen tissue sections.

Reagents:

-

This compound solution: Dissolve 1 mg of this compound in 1 mL of 0.1 M Tris-HCl buffer (pH 9.2). Prepare fresh.

-

Substrate solution: Dissolve 1 mg of Naphthol AS-MX phosphate in 0.1 mL of N,N-dimethylformamide, then add 9.9 mL of 0.1 M Tris-HCl buffer (pH 9.2).

-

0.1 M Tris-HCl buffer (pH 9.2)

-

Mounting medium

Procedure:

-

Cut frozen tissue sections (5-10 µm) and mount them on glass slides.

-

Air dry the sections for 10-15 minutes.

-

Prepare the incubation medium by mixing the this compound solution and the substrate solution in a 1:1 ratio.

-

Cover the tissue sections with the incubation medium.

-

Incubate at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.

-

Wash the slides in distilled water.

-

Counterstain with a suitable nuclear stain (e.g., Mayer's hematoxylin) if desired.

-

Wash in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.

Caption: Workflow for enzyme histochemistry using this compound.

Thin-Layer Chromatography (TLC) Visualization

This protocol describes the use of this compound as a spray reagent for the detection of cannabinoids on a TLC plate.

Reagents:

-

This compound spray reagent: Dissolve 0.1 g of this compound in 100 mL of 50% aqueous methanol. Store in a dark bottle at 4°C.

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

-

TLC plates (silica gel)

Procedure:

-

Spot the samples (e.g., plant extracts) and standards onto the TLC plate.

-

Develop the TLC plate in a chamber saturated with the developing solvent until the solvent front reaches the desired height.

-

Remove the plate from the chamber and air dry it completely in a fume hood.

-

Spray the dried TLC plate evenly with the this compound spray reagent.

-

Allow the plate to air dry.

-

Observe the plate for the appearance of colored spots.

Expected Results:

Cannabinoids will appear as distinct reddish-purple spots on the TLC plate.

Caption: General workflow for TLC visualization with this compound.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification:

-

Harmful if swallowed.

-

May cause skin and eye irritation.[17]

-

May cause respiratory irritation.[17]

-

Limited evidence of a carcinogenic effect.[14]

Precautionary Measures:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][10]

-

Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[4][10][17]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][10]

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4][17]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[6]

Conclusion

This compound (CAS No. 14263-94-6) is an invaluable tool for researchers in various disciplines. Its ability to form intensely colored precipitates makes it an excellent reagent for the visualization of enzyme activity and other molecules in both tissue sections and chromatographic applications. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively and safely utilize this compound to achieve reliable and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. hurstscientific.com.au [hurstscientific.com.au]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. kumc.edu [kumc.edu]

- 8. newcomersupply.com [newcomersupply.com]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. carlroth.com [carlroth.com]

- 12. stainsfile.com [stainsfile.com]

- 13. youtube.com [youtube.com]

- 14. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 15. This compound [himedialabs.com]

- 16. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide to Fast Blue B Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Fast Blue B Salt, with a focus on its applications in enzyme detection and histochemical staining. Detailed experimental protocols and a summary of its quantitative data are presented to support its use in research and development.

Core Properties and Specifications

This compound, also known as Diazo Blue B or Azoic Diazo No. 48, is a diazonium salt widely utilized as a chromogenic substrate in various biochemical and histological assays.[1][2] It is particularly valued for its ability to form a colored precipitate at the site of specific enzyme activity, enabling visualization and localization.[3]

Quantitative Data Summary

A compilation of the key quantitative and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 475.47 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [1][2] |

| CAS Number | 14263-94-6 | |

| Colour Index Number | 37235 | |

| Melting Point | >300 °C | |

| Solubility in Water | 1 mg/mL | |

| Purity (Dye Content) | ~95% | [1] |

| Excitation Wavelength | 365 nm | |

| Emission Wavelength | 420 nm | |

| Absorption Maximum | 371 nm | [4] |

Experimental Protocols

This compound is a critical reagent in several enzyme-based staining protocols. Below are detailed methodologies for its application in detecting lipase and acid phosphatase activity.

Histochemical Staining for Lipase Activity

This protocol is designed for the localization of lipase activity in frozen tissue sections or cell smears. The principle involves the enzymatic cleavage of a substrate, 2-Naphthyl myristate, by lipase, which releases 2-naphthol. The liberated 2-naphthol then couples with this compound to form a distinctly colored azo dye at the site of enzyme activity.[5]

Materials:

-

This compound

-

2-Naphthyl Myristate (Substrate)

-

Acetone

-

0.1 M Phosphate Buffer (pH 7.4)

-

Fresh frozen cryostat sections (5-10 µm thick) or cell smears

-

Microscope slides and coverslips

-

Incubator or water bath at 37°C

Procedure:

-

Sample Preparation: Mount fresh frozen cryostat sections (5-10 µm thick) on glass slides. For cell smears, prepare a thin layer of cells on a glass slide and air dry.[5]

-

Substrate Stock Solution Preparation: Prepare a stock solution of 2-Naphthyl myristate.

-

Staining Working Solution Preparation (Prepare Fresh):

-

Incubation: Cover the samples with the staining working solution and incubate at 37°C.

-

Visualization: The sites of lipase activity will be indicated by the formation of a colored precipitate, typically reddish-brown to dark brown.[5]

Acid Phosphatase Staining Protocol

This protocol is a presumptive test for the presence of acid phosphatase, an enzyme found in high concentrations in semen, making this a valuable technique in forensic science. The enzyme cleaves a phosphate group from alpha-naphthyl phosphate, and the resulting napthol couples with Fast Blue B to form a purple azo dye.[6]

Materials:

-

This compound (ortho-dianisidine tetrazotized)

-

Alpha-naphthyl phosphate, disodium salt

-

Sodium acetate anhydrous

-

Glacial Acetic Acid

-

Deionized water

-

Whatman No. 1 filter paper or other suitable test paper

Solution Preparation:

-

Solution A (Substrate):

-

10 ml Deionized water

-

1.2 g sodium acetate anhydrous

-

1 ml glacial acetic acid

-

0.1 g this compound

-

Stir until thoroughly mixed.[6]

-

-

Solution B (Dye):

-

1.0 ml Deionized water

-

80 mg alpha-naphthyl phosphate, disodium salt

-

Stir until thoroughly mixed.[6]

-

-

Working Solution:

-

10 ml Solution A

-

1 ml Solution B

-

89 ml Deionized water

-

Solutions A and B should be refrigerated and can be stored frozen for up to one year. If not frozen, the working solution should be made fresh daily.[6]

-

Procedure:

-

Place a small piece (2 x 2 mm) of the suspected material on the filter paper.[6]

-

Add 1-2 drops of the working solution (or apply Solution B first, then Solution A if using a two-step method).[6]

-

Observe for a purple color change within 1 minute. A strong purple color indicates a positive result for the presence of acid phosphatase.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the histochemical staining protocol for lipase activity.

Signaling Pathways and Logical Relationships

In the context of the described experimental protocols, this compound does not directly participate in a signaling pathway but rather serves as an indicator in an enzyme-substrate reaction. The logical relationship is a two-step process:

-

Enzymatic Reaction: The enzyme of interest (e.g., lipase or acid phosphatase) catalyzes the hydrolysis of a specific substrate (e.g., 2-Naphthyl myristate or alpha-naphthyl phosphate).

-

Chromogenic Coupling: The product of the enzymatic reaction (e.g., 2-naphthol or napthol) immediately couples with this compound. This coupling reaction forms an insoluble, colored azo dye, which precipitates at the site of the enzymatic activity, allowing for visualization.

The following diagram illustrates this logical relationship.

References

The Principle of Fast Blue B Salt as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Fast Blue B salt as a chromogenic substrate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental protocols, and relevant quantitative data.

Core Principle and Mechanism of Action

This compound is a diazonium salt, specifically 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) chloride, that serves as a crucial coupling agent in enzyme histochemistry and biochemical assays.[1] Its primary function is to react with the product of an enzymatic reaction to generate an intensely colored, insoluble azo dye precipitate at the site of enzyme activity. This allows for the visualization and localization of specific enzymes within tissue sections or the quantification of their activity in solution.[2]

The fundamental mechanism involves a two-step process:

-

Enzymatic Hydrolysis: An enzyme of interest cleaves a synthetic substrate, which is typically composed of a naphthol or naphthylamine moiety linked to a specific chemical group targeted by the enzyme (e.g., a phosphate group for phosphatases, an acetate group for esterases). This enzymatic action liberates a free naphthol or a related compound.

-

Azo Coupling Reaction: The liberated naphthol, in the presence of this compound, undergoes an azo coupling reaction. This electrophilic aromatic substitution reaction results in the formation of a stable, intensely colored (often blue or violet) azo dye. The insoluble nature of this dye causes it to precipitate at the location of enzymatic activity, providing a distinct, localized signal.[3]

This principle is widely applied for the detection of various hydrolytic enzymes, including:

-

Esterases: Using substrates like α-naphthyl acetate, esterases release α-naphthol, which couples with this compound to form a colored precipitate.[4][5]

-

Alkaline and Acid Phosphatases: With substrates such as naphthol AS-MX phosphate, phosphatases liberate a naphthol derivative that subsequently reacts with this compound.

-

Proteases: Specific peptide substrates linked to a naphthylamine can be used to detect proteolytic activity.

-

Lipases: The activity of lipases can also be determined using appropriate naphthyl esters of fatty acids.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general experimental workflow for utilizing this compound as a chromogenic substrate.

Caption: Enzymatic hydrolysis and azo coupling reaction.

Caption: General experimental workflow for Fast Blue B assays.

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of this compound in enzymatic assays. It is important to note that the molar extinction coefficient for the specific azo dye formed from Fast Blue B and α-naphthol is not widely reported in the literature and can vary with reaction conditions.

| Parameter | Value | Enzyme/Substrate System | Notes |

| Optimal pH | ~8.0 | α-Naphthyl Acetate Esterase | The optimal pH can vary depending on the specific enzyme and substrate. |

| 6.5 | Reaction with 3-hydroxy-2-naphthoic acid hydrazide | This is for the coupling reaction itself in a specific application. | |

| Kinetic Parameters (Km) | 9.765 mM | α-Naphthyl Acetate Esterase | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| Kinetic Parameters (Vmax) | 0.084 mM/min | α-Naphthyl Acetate Esterase | Maximum reaction rate for the enzyme under the specified conditions. |

| Absorption Maximum (λmax) of this compound | 371 nm | - | This is for the salt itself, not the final colored product.[3] |

| Solubility (Aqueous) | 10% | - | Refers to the solubility of this compound in water.[3] |

| Solubility (Ethanol) | 10% | - | Refers to the solubility of this compound in ethanol.[3] |

Experimental Protocols

Histochemical Staining of α-Naphthyl Acetate Esterase (α-NAE)

This protocol is adapted for the staining of α-NAE in fresh bone marrow or blood cell smears.

Materials:

-

Fixative Solution (e.g., Formaldehyde-based)

-

α-Naphthyl Acetate Solution

-

Phosphate Buffer Solution

-

This compound Powder

-

Hematoxylin Solution (for counterstaining)

-

Distilled Water

-

Fresh bone marrow or blood cell smears

-

Micropipettes and disposable tips

-

Staining jars or tubes

Procedure:

-

Fixation:

-

Air dry the cell smear.

-

Cover the smear with the fixative solution and let it stand for 1-3 minutes.

-

Rinse the slide with distilled water and allow it to air dry completely.

-

-

Working Solution Preparation:

-

For a single smear, add 50 µL of α-Naphthyl Acetate Solution and 2 mL of Phosphate Buffer Solution to a vial containing a pre-weighed amount of this compound powder (typically around 0.002g).

-

Tightly cap the vial and shake vigorously for 2 minutes to ensure the this compound is fully dissolved.

-

Let the working solution stand for approximately 1 minute before use.

-

-

Staining:

-

Cover the fixed smear with the freshly prepared working solution.

-

Incubate the slide at 37°C for 60 minutes in a humid chamber to prevent drying.

-

After incubation, rinse the slide thoroughly with distilled water.

-

Allow the slide to air dry.

-

-

Counterstaining:

-

Cover the smear with Hematoxylin Solution and stain for 3 minutes.

-

Rinse the slide with distilled water.

-

Allow the slide to air dry completely before microscopic examination.

-

Expected Results:

Sites of α-NAE activity will appear as dark brown to black precipitates in the cytoplasm of positive cells (e.g., monocytes).

Logical Relationships and Considerations

The successful application of this compound as a chromogenic substrate depends on several interconnected factors, as illustrated in the diagram below.

Caption: Factors influencing the outcome of Fast Blue B assays.

Key Considerations:

-

Substrate Specificity: The choice of the naphthyl-substrate is critical and must be specific to the enzyme being investigated.

-

Purity of this compound: The purity of the diazonium salt can affect the intensity and specificity of the staining. It is also light-sensitive and should be stored appropriately.

-

Reaction Conditions: The pH, temperature, and incubation time of the reaction must be optimized for the specific enzyme to ensure maximal activity and prevent degradation of the reagents.

-

Controls: Appropriate positive and negative controls are essential for validating the results and ensuring that the observed staining is due to specific enzyme activity. For instance, in some protocols, sodium fluoride is used as an inhibitor of certain esterases to confirm specificity.

-

Quantitative Analysis: For spectrophotometric quantification, the relationship between absorbance and enzyme concentration should be linear within the tested range. The stability of the final colored product over time should also be considered.

By understanding these core principles and adhering to optimized protocols, researchers can effectively utilize this compound as a robust and reliable tool for the detection and analysis of a wide range of enzymatic activities.

References

- 1. scbt.com [scbt.com]

- 2. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 3. stainsfile.com [stainsfile.com]

- 4. researchgate.net [researchgate.net]

- 5. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Fast Blue B Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fast Blue B Salt (CAS No. 14263-94-6), a diazonium salt commonly used as a chromogenic substrate in biochemical and histochemical analyses.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risks in the laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed and is suspected of causing cancer.[3][4][5][6]

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[7]

-

P270: Do not eat, drink or smoke when using this product.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[3][4][7]

-

P501: Dispose of contents/container in accordance with local regulations.[7][8]

Physical and Chemical Properties

| Property | Value |

| Appearance | Light-green powder that darkens on exposure to light.[2] |

| Melting Point | >300 °C |

| Solubility | Does not mix well with water.[2] |

| Stability | Stable under recommended storage conditions.[3][4] Light-sensitive.[2] |

| Synonyms | Diazo Blue B, Naphthanil Diazo Blue B, o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48.[3] |

| Molecular Formula | C14H12Cl4N4O2Zn |

Toxicological Information

| Exposure Route | Potential Health Effects |

| Ingestion | Harmful if swallowed.[3] May cause gastrointestinal tract discomfort, nausea, and vomiting.[2] Soluble zinc salts can cause irritation and corrosion of the alimentary tract.[2] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] |

| Eye Contact | May cause eye irritation.[3] Direct contact may cause transient discomfort, tearing, or conjunctival redness.[2] |

Experimental Protocols

Detailed experimental protocols for determining the toxicity of this compound are not available in the provided search results. General methodologies for such assessments would follow standardized OECD or EPA guidelines for acute toxicity testing and carcinogenicity bioassays.

Handling and Storage

Handling:

-

Use only in a well-ventilated area with appropriate exhaust ventilation.[8][9]

-

Handle with gloves and inspect them prior to use.[4] Use proper glove removal technique.[4]

-

Keep containers securely sealed when not in use.[2]

Storage:

-

Protect from light.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

Caption: PPE Selection Workflow for Handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3][4][7] Contact lenses should not be worn.[2]

-

Skin Protection: Handle with chemical-resistant gloves.[3][4] Wear a lab coat or other impervious clothing.[4][9]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[3]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[3][4] Wash hands before breaks and at the end of the workday.[3][4]

First Aid Measures

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sds.chemtel.net [sds.chemtel.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hurstscientific.com.au [hurstscientific.com.au]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to the Recommended Storage Conditions for Fast Blue B Salt Powder

For Researchers, Scientists, and Drug Development Professionals

Fast Blue B Salt is a diazonium salt widely employed as a chromogenic substrate in various biochemical and histochemical applications, including the detection of enzymes like proteases, acid phosphatases, and lipases, as well as phenolic compounds.[1] The stability and purity of the this compound powder are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and factors affecting the stability of this compound powder.

Core Storage Recommendations

Proper storage of this compound powder is crucial to maintain its chemical integrity and staining efficacy. The primary recommendations from multiple suppliers are summarized below.

Data Presentation: Recommended Storage Conditions for this compound Powder

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2 - 8 °C | [2][3][4][5] |

| Cool place | [6][7][8] | |

| Room temperature (in continental US; may vary elsewhere) | [1] | |

| Light Exposure | Protect from exposure to light | [2] |

| Store away from light | [1] | |

| Moisture | Store in a dry place | [3][4] |

| Keep container dry | [6][8] | |

| Store away from moisture | [1] | |

| Atmosphere | Store in a well-ventilated area | [6][8][9] |

| Container | Keep container tightly sealed/closed | [2][4][6][7][8][9] |

| Store in original containers | [9] | |

| Incompatible Materials | Store away from incompatible materials, such as strong oxidizing agents | [6][7][8][9] |

Factors Influencing Stability

This compound is sensitive to several environmental factors that can lead to its degradation.

-

Light: The powder is light-sensitive and can darken upon exposure to light.[9] This degradation can affect its performance as a chromogenic substrate.

-

Moisture: The compound is hygroscopic, and absorption of moisture can lead to decomposition. It is essential to store it in a dry environment and keep the container tightly sealed.[1]

-

Temperature: While some sources permit room temperature storage, the most consistent recommendation is refrigeration at 2 - 8 °C to ensure long-term stability.[2][3][4][5]

-

Incompatibilities: Diazonium salts can be unstable and may react with strong oxidizing agents.[7][9] It is crucial to store this compound away from such chemicals.

Experimental Protocols and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][6] In case of dust generation, a dust respirator is recommended.[6]

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2][9]

-

Handling: Avoid contact with skin and eyes.[4][7] Do not eat, drink, or smoke when handling the substance.[2][9] Wash hands thoroughly after handling.[2][9]

-

Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[9] For larger spills, use appropriate tools to place the material in a waste disposal container.[6]

General Experimental Workflow for Enzyme Detection:

This compound is commonly used as a coupling agent for the histochemical demonstration of various enzymes. A generalized workflow involves the following steps:

-

Substrate Preparation: A specific substrate for the enzyme of interest is prepared.

-

Incubation: The tissue section or sample is incubated with the substrate. The enzyme present in the sample cleaves the substrate, releasing a product.

-

Coupling Reaction: this compound is then added, which couples with the enzymatic reaction product.

-

Visualization: This coupling reaction forms a colored precipitate at the site of enzyme activity, allowing for visualization under a microscope.

Mandatory Visualizations

Diagram of Recommended Storage Conditions

Caption: Key factors for the optimal storage of this compound powder.

Diagram of a General Experimental Workflow

Caption: A generalized workflow for enzyme detection using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hurstscientific.com.au [hurstscientific.com.au]

- 3. carlroth.com [carlroth.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. This compound Dyecontent 95 14263-94-6 [sigmaaldrich.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Detection of Phenolic Compounds Using Fast Blue B Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fast Blue B salt, a versatile diazonium salt, for the detection and quantification of phenolic compounds. This document details the underlying chemical principles, offers detailed experimental protocols for key applications, and presents quantitative data to support methodological decisions.

Introduction: The Role of this compound in Phenolic Compound Analysis

This compound, also known as Diazo Blue B or 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, is a widely used chromogenic reagent in biochemical and analytical sciences.[1][2] Its utility lies in its ability to undergo a specific coupling reaction with aromatic compounds containing activating groups, such as phenols and aromatic amines, to produce intensely colored azo compounds.[1] This property makes it an invaluable tool for the visualization and quantification of phenolic compounds in a variety of matrices, from histological sections to plant extracts and pharmaceutical formulations.[1][3]

Historically, diazonium salts have been integral to the development of azo dyes since the 19th century.[1] this compound, in particular, gained prominence for its reactivity and the distinct colors it produces with different substrates.[1] Its applications have evolved to include histological staining, enzyme histochemistry, and the colorimetric determination of total phenolic content and specific phenolic compounds like cannabinoids.[1][4]

Mechanism of Action: The Azo Coupling Reaction

The primary mechanism through which this compound detects phenolic compounds is the azo coupling reaction.[1] This is an electrophilic aromatic substitution reaction. Under alkaline conditions, the phenolic hydroxyl group (-OH) is deprotonated to form a more reactive phenoxide ion.[1] The diazonium group (-N₂⁺) of the this compound then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide.[1][5]

The coupling typically occurs at the position para to the hydroxyl group. If this position is occupied, the substitution may occur at an ortho position.[1] The result of this reaction is the formation of a stable, colored azo compound (-N=N-), which can be detected and quantified spectrophotometrically.[1][6]

Applications in Research and Drug Development

This compound has a broad range of applications in scientific research and the pharmaceutical industry.

Histological and Histochemical Staining

In histology, this compound is used to stain various cellular components and tissues, enhancing their visualization under a microscope.[1][3] It is particularly valuable in enzyme histochemistry for localizing the activity of enzymes such as esterases, phosphatases, and proteases.[1][7][8] The principle involves the enzymatic cleavage of a synthetic substrate, liberating a naphthol derivative that then couples with this compound to produce a colored precipitate at the site of enzyme activity.[1]

Quantification of Total Phenolic Content (TPC)

The this compound assay is a robust method for determining the total phenolic content in various samples, including foods, beverages, and plant extracts.[6][9] This method is often favored over the traditional Folin-Ciocalteu (F-C) assay due to its higher specificity. The F-C reagent can react with non-phenolic reducing substances, such as sugars and ascorbic acid, leading to an overestimation of the phenolic content.[6][10] The this compound reaction, however, is specific to phenolic hydroxyl groups.[6]

Detection of Cannabinoids

A significant application of this compound is in the detection and quantification of cannabinoids, which are phenolic compounds.[11][12] This method is used as a screening test by forensic agencies and in the quality control of cannabis-based products.[5][11] The reaction of this compound with different cannabinoids produces distinct colors and absorption maxima, allowing for their differentiation and quantification.[13] For example, the reaction with Δ⁹-tetrahydrocannabinol (Δ⁹-THC) typically yields a red color, while the reaction with cannabidiol (CBD) produces an orange color.[5]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound and its related compound, Fast Blue BB salt, for the analysis of phenolic compounds.

Table 1: Comparison of Total Phenolic Content (TPC) Determined by Fast Blue BB and Folin-Ciocalteu Methods in Cranberry Extract

| Method | TPC (mg GAE/g of dry extract) |

| Fast Blue BB | 522.72 ± 9.80 |

| Folin-Ciocalteu | 364.95 ± 12.49 |

| GAE: Gallic Acid Equivalents. Data from a study on cranberry extract, where the FBBB/FC-B ratio was 1.43, indicating the presence of phenolic compounds.[9] |

Table 2: Absorption Maxima and Molar Extinction Coefficients for Cannabinoid-Fast Blue BB Salt Complexes

| Cannabinoid | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | 488 nm | 3.3 x 10⁴ |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 489 nm | 2.9 x 10⁴ |

| Cannabidiol (CBD) | 470 nm | 5.2 x 10⁴ |

| Cannabinol (CBN) | 490 nm | 2.5 x 10⁴ |

| Data from a colorimetric determination study of cannabinoids using Fast Blue BB salt.[13] |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

General Protocol for Spectrophotometric Determination of Total Phenolic Content (TPC)

This protocol is a generalized procedure and may require optimization for specific sample types.

Materials:

-

This compound or Fast Blue BB salt

-

Gallic acid (for standard curve)

-

Solvent for extraction (e.g., 80% methanol)

-

Alkaline solution (e.g., 1 N KOH or 5% NaOH)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Sample Preparation: Extract phenolic compounds from the sample material using an appropriate solvent. Centrifuge the extract to remove any solid debris.

-

Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations.

-

Reaction Setup:

-

In a test tube or microplate well, add a specific volume of the sample extract or standard solution.

-

Add a freshly prepared solution of Fast Blue B (or BB) salt (e.g., 0.1% w/v).

-

Initiate the reaction by adding the alkaline solution.

-

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.[6][9]

-

Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 420 nm for TPC with Fast Blue BB).[9]

-

Quantification: Plot a standard curve of absorbance versus gallic acid concentration. Use the equation of the linear regression to calculate the TPC in the samples, expressed as gallic acid equivalents (GAE).

Protocol for Thin-Layer Chromatography (TLC) Detection of Cannabinoids

Materials:

-

TLC plates (e.g., silica gel)

-

Developing solvent (e.g., chloroform or cyclohexane)

-

This compound solution (e.g., 20% w/v) as a spray reagent

-

Cannabinoid standards (e.g., THC, CBD, CBN)

Procedure:

-

Sample Application: Spot the cannabinoid standards and sample extracts onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the appropriate solvent system and allow the chromatogram to develop.

-

Visualization: After development, remove the plate and allow the solvent to evaporate. Spray the plate with the this compound solution.

-

Analysis: Observe the colored spots that appear. The color and retention factor (Rf) of the spots from the sample can be compared to those of the standards for identification.[5]

Advantages and Limitations

Advantages:

-

High Specificity: The this compound method is more specific for phenolic compounds compared to the Folin-Ciocalteu method, as it is less prone to interference from non-phenolic reducing substances.[6][10]

-

Rapidity and Simplicity: The assay is relatively simple and can be performed quickly, making it suitable for high-throughput screening.[9]

-

Versatility: It can be applied to a wide range of sample types and for various purposes, including TPC determination, cannabinoid detection, and enzyme histochemistry.[1][2][3]

Limitations:

-

pH Sensitivity: The azo coupling reaction is highly dependent on pH, requiring careful control of the reaction conditions.[1]

-

Light Sensitivity: The diazonium salt and the resulting azo compounds can be sensitive to light, necessitating that the reaction be carried out in a light-protected environment.

-

Qualitative and Semi-Quantitative Nature in Some Applications: While it can be used for quantitative analysis with spectrophotometry, in applications like TLC, it often provides qualitative or semi-quantitative results.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals involved in the analysis of phenolic compounds. Its specificity and ease of use make it a valuable alternative to other methods for determining total phenolic content. Furthermore, its application in histochemistry and the detection of specific phenolic compounds like cannabinoids underscores its broad utility. By understanding the underlying chemistry and optimizing the experimental protocols, reliable and accurate results can be achieved, contributing to advancements in various scientific disciplines.

References

- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Extraction Solvent and Fast Blue BB Assay for Comparative Analysis of Antioxidant Phenolics from Cucumis melo L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [himedialabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 12. US20160018424A1 - Methods for cannabinoid quantification - Google Patents [patents.google.com]

- 13. A Colorimetric Method for the Determination of Cannabinoids with Fast Blue BB Salt | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Diazonium Salts in Histochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diazonium salts are a cornerstone of histochemical and cytochemical staining techniques, prized for their ability to form intensely colored, insoluble azo dyes at specific cellular and tissue locations. This guide provides a comprehensive overview of the core principles, experimental protocols, and technical considerations for the application of diazonium salts in modern biological research.

Core Principles: The Chemistry of Azo Coupling

At the heart of diazonium salt-based histochemistry lies the diazotization reaction followed by an azo coupling reaction.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1] The resulting diazonium salt contains a highly reactive diazonium group (-N₂⁺).

Caption: General chemical equation for the diazotization of a primary aromatic amine.

The instability of many diazonium salts necessitates their preparation at low temperatures (0-5°C) and immediate use.[1] However, some stabilized diazonium salts, often available commercially as zinc chloride double salts or tetrafluoroborate salts, exhibit greater stability.[2][3]

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as an electrophile, reacting with an electron-rich coupling agent to form a stable, colored azo dye.[4] In histochemistry, the coupling agent is either a component of the tissue itself or, more commonly, a product of an enzymatic reaction.

Applications in Enzyme Histochemistry

The most prominent application of diazonium salts is in enzyme histochemistry, where they serve as "capture reagents." The general principle involves an enzyme in the tissue specimen acting on a specific substrate to produce an insoluble, colorless or weakly colored primary reaction product. This product then immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble final reaction product (an azo dye) at the site of enzyme activity.[5]

This "simultaneous coupling" method is widely used for the localization of various hydrolytic enzymes.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]